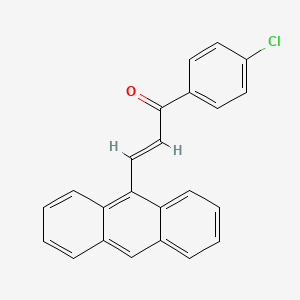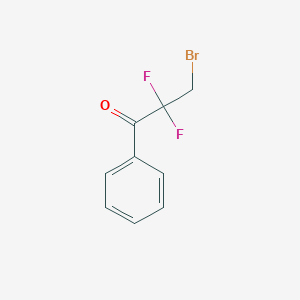
3-Bromo-2,2-difluoro-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,2-difluoro-1-phenylpropan-1-one is an organic compound with the molecular formula C9H7BrF2O. It is a brominated and fluorinated derivative of phenylpropanone, characterized by the presence of bromine and two fluorine atoms on the propanone backbone. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Scientific Research Applications
3-Bromo-2,2-difluoro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Beta-Bromo-alpha,alpha-difluoropropiophenone, also known as 3-bromo-2,2-difluoro-1-phenylpropan-1-one, is a chemical compound with potential applications in various fields. . Here is a general overview based on the typical properties of similar compounds.
Target of Action
The primary targets of such compounds are usually enzymes or receptors in the body. The specific target would depend on the structure of the compound and its functional groups. For instance, compounds with a similar structure have been found to interact with the nervous system.
Biochemical Pathways
Biochemical pathways affected by the compound would depend on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from therapeutic effects in treating a disease to potential toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more effective or stable under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one typically involves the bromination and fluorination of a phenylpropanone precursor. One common method includes the following steps:
Fluorination: The addition of fluorine atoms is often carried out using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-difluoro-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution: Formation of substituted phenylpropanone derivatives.
Reduction: Formation of 3-bromo-2,2-difluoro-1-phenylpropan-1-ol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: Another brominated and fluorinated compound with similar reactivity.
2,3-Difluorobromobenzene: A simpler aromatic compound with bromine and fluorine substituents.
3-Bromo-2,2-difluoro-1-phenylpropan-1-ol: The reduced form of 3-Bromo-2,2-difluoro-1-phenylpropan-1-one.
Properties
IUPAC Name |
3-bromo-2,2-difluoro-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-9(11,12)8(13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGICKCBOYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CBr)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
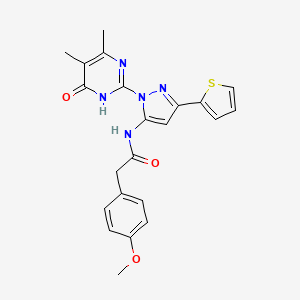
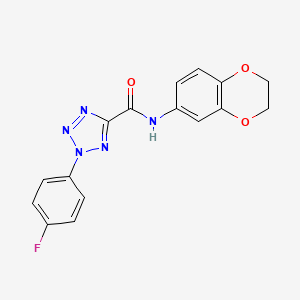
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2915538.png)
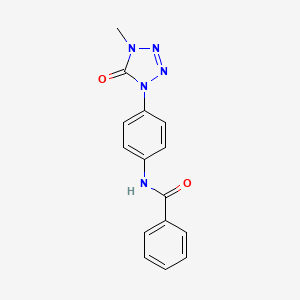
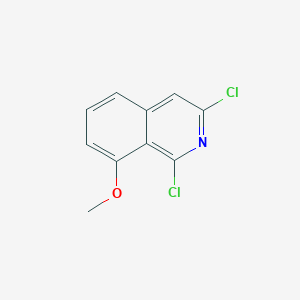
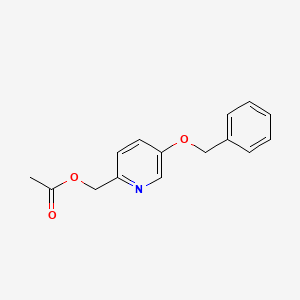
![(2E)-3-[3-(5-chlorothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2915546.png)
![N-(1-benzothiophen-5-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B2915547.png)
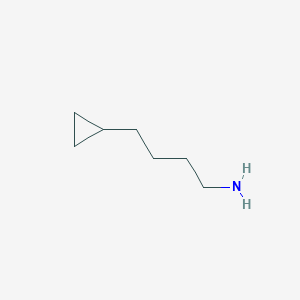
![2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2915552.png)
![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2915553.png)
![2-chloro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-N-methylacetamide](/img/structure/B2915554.png)
